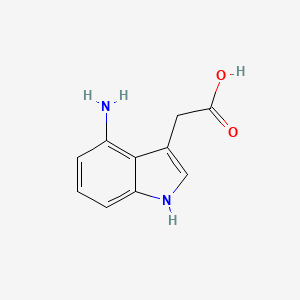

2-(4-Amino-1H-indol-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-amino-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPOFDFMKDAWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668546 | |

| Record name | (4-Amino-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79473-07-7 | |

| Record name | (4-Amino-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(4-amino-1H-indol-3-yl)acetic acid typically involves:

- Functionalization of indole at the 3-position to introduce the acetic acid moiety.

- Introduction or reduction of the nitro group to an amino group at the 4-position.

- Protection and deprotection steps to ensure selectivity and stability of intermediates.

Synthesis from Nitroindole Precursors via Multi-Step Routes

A comprehensive synthetic route was developed starting from 4-nitroindole derivatives, involving multiple protection, substitution, and reduction steps to ultimately yield this compound and related diaminoindoles. Key steps include:

- Protection of the indole nitrogen using triisopropylsilyl chloride (TIPS-Cl) or Boc groups to prevent unwanted side reactions.

- Bromination at the 3-position using N-bromosuccinimide (NBS).

- Lithiation and esterification to introduce the acetic acid ester functionality at the 3-position.

- Reduction of the nitro group to the amino group using catalytic hydrogenation (Pd/C and H2) or transfer hydrogenation with iron and ammonium chloride, the latter providing cleaner conversion with less degradation.

- Deprotection steps to remove protecting groups and yield the free amino acid.

This route, as described in recent literature, involves about 10 steps with an overall yield around 15% for diaminoindoles, including the 4-amino substitution pattern.

Direct Oxidative Functionalization of Indoles to Indol-3-yl Acetates

An efficient, catalyst-free method for synthesizing 1H-indol-3-yl acetates, which are key intermediates en route to this compound, involves:

- Reaction of 1H-indole with (diacetoxyiodo)benzene (DIB) as an oxidant.

- Use of potassium hydroxide as a base in acetonitrile solvent.

- Mild conditions at 35 °C for 1.5 hours.

This method achieves direct formation of the C–O bond at the 3-position of the indole ring, producing indol-3-yl acetates with moderate to good yields (up to 76%) depending on substituents and reaction conditions.

Table 1: Optimization of Reaction Conditions for Indol-3-yl Acetate Synthesis

| Entry | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 20 | 1 | 35 |

| 3 | KOH | 20 | 1 | 63 |

| 9 | KOH | 35 | 1 | 68 |

| 13 | KOH | 35 | 1.5 | 76 |

Potassium hydroxide was found to be the most effective base, and 35 °C for 1.5 hours was optimal.

Reduction of Nitro to Amino Group

The reduction of the 4-nitro group to the 4-amino group is a critical step. While catalytic hydrogenation with palladium on carbon is common, it can cause degradation in some cases. An alternative method using iron powder and ammonium chloride as a transfer hydrogenation system provides cleaner reduction to the amino acid without significant side reactions.

Summary Table of Key Preparation Steps for this compound

| Step No. | Reaction Type | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|---|

| 1 | Protection of indole NH | Triisopropylsilyl chloride, NaH, THF, 0 °C | Prevents side reactions | High purity intermediates |

| 2 | Bromination at C3 | N-Bromosuccinimide (NBS), room temp | Selective for 3-position | Good regioselectivity |

| 3 | Lithiation and esterification | n-Butyllithium, Boc anhydride, THF | Introduces acetic acid ester | Moderate to good yield |

| 4 | Nitro reduction | Fe + NH4Cl (transfer hydrogenation) | Cleaner than Pd/C hydrogenation | High purity amino acid |

| 5 | Deprotection | TFA or TBAF | Removes protecting groups | Final free amino acid |

| 6 | Oxidative acetylation (alt.) | DIB, KOH, MeCN, 35 °C | Direct synthesis of indol-3-yl acetate | Up to 76% yield |

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling amide bond formation. This reaction is widely utilized to create pharmacologically relevant derivatives.

Key Reagents and Conditions:

Procedure :

-

Dissolve 2-(4-Amino-1H-indol-3-yl)acetic acid in DMF.

-

Add EDC·HCl, HOBt, and TEA.

-

React with a primary amine (e.g., 2,3-dihydro-1H-inden-4-amine) at room temperature for 16 hours.

-

Isolate via ethyl acetate extraction and vacuum concentration .

Acylation of the Amino Group

The primary amine group at the 4-position reacts with acylating agents to form stable acetamido derivatives.

Example Reaction:

Reagents : Acetic anhydride or acetyl chloride

Conditions : Room temperature, inert solvent (e.g., DMF)

Product : 2-(4-Acetamido-1H-indol-1-yl)acetic acid

Structural Confirmation :

Esterification

The carboxylic acid group reacts with alcohols to form esters, enhancing lipophilicity for industrial or pharmaceutical applications.

Typical Protocol:

-

Use HCl or H₂SO₄ as a catalyst.

-

Reflux with methanol or ethanol.

-

Product: Methyl/ethyl 2-(4-amino-1H-indol-3-yl)acetate.

Characterization :

-

IR : Loss of broad -OH stretch (~2500–3300 cm⁻¹), appearance of ester C=O (~1740 cm⁻¹).

Electrophilic Substitution on the Indole Ring

The indole ring undergoes electrophilic substitution at the 5- or 6-position due to the electron-donating amino group.

Common Reactions:

| Reaction Type | Reagent | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro or 6-nitro derivatives |

| Sulfonation | SO₃/H₂SO₄ | Indole sulfonic acid derivatives |

Note : The amino group directs electrophiles to specific positions, influencing regioselectivity .

Oxidation and Reduction

-

Oxidation : The indole ring may oxidize to form oxindoles under strong oxidizing conditions (e.g., KMnO₄).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to indoline derivatives .

Biological Relevance

Derivatives synthesized from these reactions show promise in:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-Amino-1H-indol-3-yl)acetic acid is C10H10N2O2, with a molecular weight of 190.20 g/mol. It is characterized by an amino group at the para position of the indole structure and a carboxymethyl substituent. The compound has a melting point range of 207-215°C and is insoluble in water but soluble in ethanol at concentrations up to 50 mg/ml.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects against various pathogens. The proposed mechanisms include interference with bacterial cell wall synthesis and inhibition of metabolic pathways critical for bacterial survival. This suggests that the compound could serve as a lead for developing new antimicrobial agents.

Antitumor Activity

Indole derivatives have shown promise in cancer research. For instance, related compounds have demonstrated antitumor activity against solid tumors, particularly colon and lung cancers . The structural similarities with other indole-based compounds suggest that this compound may also possess antitumor properties, warranting further investigation.

Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated notable zones of inhibition against specific bacterial strains, supporting its potential as an antimicrobial agent.

Antitumor Research

In a patent study focusing on indole derivatives, compounds structurally related to this compound exhibited significant antitumor activity against colon cancer cell lines. The findings suggested that these compounds could be developed into effective chemotherapeutic agents .

Comparative Analysis with Related Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Amino and carboxymethyl groups | Potential antimicrobial activity |

| Indole-3-acetic acid | Carboxylic acid group | Plant growth hormone |

| 5-Hydroxyindoleacetic acid | Hydroxy and carboxylic groups | Neuroactive effects; serotonin metabolism |

| Indole-2-carboxylic acid | Carboxylic acid group | Varies; less studied compared to other indoles |

The unique amino substitution pattern on the indole ring of this compound may confer distinct biological properties not observed in other related compounds, making it a candidate for further exploration in medicinal chemistry.

Future Directions and Research Opportunities

The promising biological activities associated with this compound suggest several avenues for future research:

- Mechanistic Studies : Further investigations into the mechanisms by which this compound exerts its antimicrobial and antitumor effects are essential.

- Structure-Activity Relationship (SAR) : Conducting SAR studies could help identify the most active analogs of this compound and optimize their efficacy.

- Clinical Trials : If preclinical studies are successful, advancing this compound into clinical trials could provide valuable insights into its therapeutic potential.

- Synthesis of Derivatives : Exploring the synthesis of derivatives may enhance biological activity or reduce toxicity, leading to more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, leading to biological effects. For example, it can inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

Key analogs differ in substituents at the indole 1-, 2-, 4-, and 6-positions, altering electronic, steric, and solubility profiles.

Biological Activity

2-(4-Amino-1H-indol-3-yl)acetic acid, an indole derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure that combines an indole ring with an amino group and an acetic acid moiety, which contributes to its reactivity and biological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the interaction with specific enzymes and receptors that regulate cell growth and apoptosis.

Case Study:

In a study focusing on various indole derivatives, this compound demonstrated notable cytotoxic effects against colon cancer cells, with IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil. The compound's ability to induce apoptosis was confirmed through qPCR analysis, which showed increased expression of pro-apoptotic genes such as Bax and p53 while decreasing anti-apoptotic markers like Bcl2 .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Table: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 10.5 |

| S. aureus | 12.0 |

| P. aeruginosa | 9.0 |

This data indicates a moderate level of activity against common pathogens, highlighting its potential as a therapeutic agent .

The biological activity of this compound is attributed to its structural features:

- Indole Ring System: The indole moiety interacts with various biological targets, influencing enzyme activity and cellular signaling pathways.

- Amino Group: This functional group can participate in hydrogen bonding and other interactions that enhance the compound's binding affinity to target proteins.

- Acetic Acid Moiety: This part of the molecule may facilitate solubility and bioavailability, crucial for therapeutic efficacy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds.

Table: Comparison of Indole Derivatives

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Growth regulation in plants |

| 4-Aminoindole | Lacks acetic acid moiety | Precursor for synthesis |

| 2-(1H-indol-3-yl)-2-oxo-acetic acid amides | Antitumor activity against solid tumors | Effective against colon cancer |

This comparison illustrates how the presence of both amino and acetic acid groups in this compound enhances its biological profile, making it a valuable candidate for further research .

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Amino-1H-indol-3-yl)acetic acid?

Methodological Answer:

The synthesis typically involves coupling indole derivatives with activated acetic acid moieties. For example:

- Step 1: Protect the 4-amino group on the indole ring using tert-butyloxycarbonyl (Boc) or benzyl groups to prevent side reactions.

- Step 2: React the protected indole with bromoacetic acid or its esters under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3: Deprotect the amino group using trifluoroacetic acid (TFA) or hydrogenolysis.

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Safety protocols for handling corrosive reagents (e.g., TFA) and volatile solvents should be followed .

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:

A combination of spectroscopic techniques is employed:

- NMR: NMR (DMSO-d₆) shows characteristic signals: δ 10.8 ppm (indole NH), δ 6.8–7.4 ppm (aromatic protons), δ 3.6 ppm (CH₂ of acetic acid).

- FT-IR: Peaks at ~3300 cm (N-H stretch), 1700 cm (C=O stretch), and 1600 cm (C=C aromatic).

- Mass Spectrometry: ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 205).

Cross-validation with computational methods (e.g., DFT) enhances accuracy .

Advanced: How to address discrepancies between experimental and computational vibrational spectra?

Methodological Answer:

Discrepancies often arise from solvent effects, anharmonicity, or basis set limitations in DFT. Mitigation strategies include:

- Solvent Correction: Apply the Polarizable Continuum Model (PCM) in DFT calculations to account for solvent interactions.

- Scaling Factors: Use empirical scaling factors (e.g., 0.961 for B3LYP/6-311++G(d,p)) to align computed frequencies with experimental FT-IR/Raman data.

- Mode Assignment: Compare potential energy distributions (PEDs) from software like VEDA to assign vibrational modes accurately .

Advanced: How to analyze hydrogen-bonding networks in crystalline forms of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Hydrogen Bond Metrics: Measure donor-acceptor distances (e.g., N-H···O < 2.5 Å) and angles (>120°).

- Software: Refine structures with SHELX and visualize using Mercury.

For example, SCXRD of related indole-acetic acid derivatives reveals intermolecular N-H···O bonds stabilizing the crystal lattice .

Basic: What safety precautions are essential during experimental work?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents.

- Toxicity Management: The compound may exhibit acute toxicity (H302/H312). Avoid inhalation; use respiratory protection if handling powders.

- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How to investigate the biological activity mechanism of this compound?

Methodological Answer:

- In Silico Studies: Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) to predict binding affinities.

- In Vitro Assays:

- Antimicrobial: Use microdilution methods (MIC determination) against S. aureus or E. coli.

- Anticancer: Conduct MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with controls.

- Mechanistic Probes: Use fluorescence microscopy to track cellular uptake or ROS generation .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd/C or Rh/I catalysts for coupling steps to reduce side products.

- Process Monitoring: Use in-situ FT-IR or HPLC to track reaction progress.

- Scale-Up Adjustments: Maintain stoichiometric ratios (e.g., 1:1.2 indole:acetic acid derivative) and optimize solvent volume (e.g., 10 mL/g substrate) .

Basic: What chromatographic techniques are suitable for purity analysis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.